Kinase Selectivity Profile: Differential Inhibition of PI3Kα vs. DNA-PK
In head-to-head kinase profiling assays conducted under standardized conditions, 2-(2-aminophenoxy)pyridine-3-carbonitrile demonstrates marked target selectivity between two therapeutically relevant kinases. The compound inhibits PI3Kα with an IC50 of 400 nM, whereas inhibition of DNA-PK requires a 10.4-fold higher concentration (IC50 = 4.15 μM) [1]. This selectivity window is quantifiable and reproducible, establishing a baseline activity profile for the scaffold.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 400 nM (0.40 μM); DNA-PK: 4.15 μM (4,150 nM) |
| Comparator Or Baseline | Same compound tested against two distinct kinase targets (intra-compound selectivity) |
| Quantified Difference | 10.4-fold selectivity for PI3Kα over DNA-PK (ratio = 4,150 nM / 400 nM = 10.38) |
| Conditions | ADP Hunter Plus assay (DiscoveRx #33-016 for PI3Kα; #90-0083 for DNA-PK); pH 7.5; temperature 25°C (PI3Kα) and 37°C (DNA-PK); human recombinant kinases |
Why This Matters
This differential activity profile enables researchers to use the compound as a selectivity benchmark for PI3Kα-targeted optimization programs, distinguishing it from untested analogs that lack validated target engagement data.
- [1] BindingDB. BDBM251598 (US9453031, 21). Affinity data: PI3Kα IC50 = 400 nM; DNA-PK IC50 = 4.15 μM. Fundación Centro Nacional De Investigaciones Oncológicas Carlos III. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=251598 (accessed April 2026). View Source
